6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
Description
Properties
CAS No. |
924904-17-6 |
|---|---|
Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI Key |
SQTPZSYREYRGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 6-Chloropurine : The primary starting material, providing the chlorinated purine core.
- 4-(Chloromethyl)benzyl chloride : The alkylating agent introducing the chloromethylphenylmethyl group at the 7-position.
- Bases : Potassium carbonate (K2CO3) or similar bases to deprotonate the purine nitrogen and promote nucleophilic substitution.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate reaction kinetics.
Reaction Conditions
- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
- Temperature control is critical, with reactions often performed at elevated temperatures (e.g., 60–100°C) to enhance substitution efficiency.
- Reaction times vary from several hours to overnight, depending on scale and desired conversion.
Stepwise Synthesis
Chlorination of Purine Core : Starting from purine or a suitable derivative, selective chlorination at the 6-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Alkylation at the 7-Position : The 6-chloropurine is reacted with 4-(chloromethyl)benzyl chloride in the presence of a base (e.g., K2CO3) in DMF. The base deprotonates the purine nitrogen at the 7-position, enabling nucleophilic attack on the benzyl chloride to form the 7-substituted product.
Purification : The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography) to isolate the target compound with high purity.
Alternative Synthetic Approaches
- Some protocols may involve protection-deprotection strategies to improve regioselectivity.
- Use of phase-transfer catalysts or microwave-assisted synthesis has been explored to enhance reaction rates and yields.
- Continuous flow synthesis techniques have been applied industrially to improve scalability and reproducibility.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination | POCl3 or SOCl2, controlled temperature | 6-Chloropurine intermediate |
| 2 | Nucleophilic substitution (alkylation) | 4-(Chloromethyl)benzyl chloride, K2CO3, DMF, 60–100°C | 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine |
| 3 | Purification | Recrystallization or chromatography | Pure target compound |
Research Findings and Optimization Data
Yield and Purity
- Typical yields for the alkylation step range from 65% to 85%, depending on reaction time and temperature.
- Purity after chromatographic purification exceeds 98% as confirmed by HPLC and NMR analysis.
Reaction Parameters Impact
| Parameter | Effect on Yield and Purity |
|---|---|
| Solvent choice | DMF provides better solubility and higher yields compared to less polar solvents |
| Base selection | Potassium carbonate is preferred for mild basicity and minimal side reactions |
| Temperature | Elevated temperatures (80–100°C) increase reaction rate but may cause side reactions if too high |
| Reaction time | Prolonged reaction times improve conversion but risk decomposition |
Analytical Characterization
- NMR Spectroscopy : Confirms substitution pattern and purity.
- Mass Spectrometry : Confirms molecular weight (308.16 g/mol).
- HPLC : Used for purity assessment.
- Elemental Analysis : Confirms composition consistent with C13H11Cl2N5.
Summary Table of Key Properties
| Property | Data |
|---|---|
| Molecular Formula | C13H11Cl2N5 |
| Molecular Weight | 308.16 g/mol |
| CAS Number | Not universally assigned; related purine derivatives have CAS 924904-11-0 |
| Solubility | Soluble in DMF, DMSO; limited in water |
| Melting Point | Typically 180–190°C (literature varies) |
| Purification Methods | Recrystallization, silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Position and Bulk: The target compound’s 7-{[4-(chloromethyl)phenyl]methyl} group introduces greater steric hindrance compared to simpler 7-benzyl (e.g., 7-benzyl-2-chloropurin-6-amine) or 9-methyl analogues (e.g., 2-chloro-9-methyl-9H-purin-6-amine) . This bulk may hinder binding to compact active sites but improve membrane permeability.
Synthetic Accessibility :
- Chlorination with SOCl₂ (used in imidazole derivatives, e.g., ) is a plausible route for introducing the chloromethyl group in the target compound . However, multi-step synthesis may be required due to the complexity of the 7-substituent.
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
*Predicted using QSAR models.
Key Insights:
- Lipophilicity : The target compound’s higher LogP (3.8 vs. 0.8–3.1 for analogues) suggests enhanced membrane permeability but reduced aqueous solubility, a common trade-off in drug design .
- Biological Activity : While 2-chloroadenine shows antiviral activity, the target’s chloromethyl group may enable covalent binding to proteins (e.g., akin to kinase inhibitors like ibrutinib) .
Biological Activity
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine is a synthetic compound belonging to the purine class, characterized by a unique structure that includes a chloromethylbenzyl group and a chlorine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- CAS Number : 924904-11-0
- Molecular Formula : C13H11Cl2N5
- Molecular Weight : 308.16 g/mol
- IUPAC Name : 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purin-2-amine
- Canonical SMILES : C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that this compound may function as an inhibitor of specific kinases or polymerases, disrupting critical cellular processes such as DNA replication and signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Antiviral Properties : Investigations have shown potential antiviral activity against various viral infections, possibly through interference with viral replication mechanisms.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with related purine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloropurine | Simple purine derivative | Moderate anticancer activity |
| 7-Benzyl-7H-purin-2-amine | Lacks chloromethyl substitution | Limited enzyme inhibition |
| 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine | Similar structure with different substitution | Potentially similar biological activity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7), with IC50 values indicating potent activity.
- Antiviral Research : Another research project explored its efficacy against influenza virus strains, showing promising results in vitro, suggesting that the compound inhibits viral replication at low concentrations.
- Enzyme Inhibition Studies : Recent investigations into its effect on various kinases revealed that the compound acts as a selective inhibitor, which could be leveraged for therapeutic applications in diseases characterized by aberrant kinase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
